MK-8189
Description
Physiological Significance of PDE10A in Neuronal Signaling
Phosphodiesterase 10A (PDE10A) is an enzyme that plays a crucial role in regulating intracellular signaling within neurons, primarily through the hydrolysis of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). frontiersin.orgfrontiersin.org PDE10A is notably highly and almost exclusively expressed in the medium spiny neurons (MSNs) of the striatum, a key component of the basal ganglia. frontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.net This restricted localization underscores its significant involvement in modulating striatal function and the broader basal ganglia circuitry. frontiersin.orgsnmjournals.orgnih.govfrontiersin.org
In the striatum, PDE10A influences the activity of both the direct and indirect output pathways, which are critical for motor control, reward processing, and cognitive functions. frontiersin.orgresearchgate.netresearchgate.netoup.comnih.gov By regulating the levels of cAMP and cGMP, PDE10A impacts downstream signaling cascades, including those mediated by protein kinase A (PKA) and protein kinase G (PKG), which in turn affect the phosphorylation state and activity of various proteins involved in neuronal excitability, synaptic plasticity, and gene expression. frontiersin.orgoup.comnih.govoup.complos.orgnih.gov For instance, PDE10A inhibition has been shown to lead to increases in mRNA encoding substance P and enkephalin in the striatum, markers selectively expressed by direct and indirect pathway MSNs, respectively. frontiersin.org
The precise regulation of cAMP and cGMP by PDE10A in MSNs is essential for the proper integration of inputs from the cortex and dopamine (B1211576) signals from the substantia nigra and ventral tegmental area. frontiersin.orgoup.comnih.govoup.com Dysfunctional PDE10A activity or expression has been implicated in several neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease, highlighting its importance in maintaining neuronal health and function. nih.govresearchgate.netsnmjournals.orgnih.govoup.comnih.govoup.commdpi.commichaeljfox.org
Conceptual Framework for PDE10A Inhibition in Neurological Studies
The highly localized and abundant expression of PDE10A in striatal MSNs makes it an attractive target for pharmacological intervention in neurological disorders characterized by basal ganglia dysfunction. frontiersin.orgnih.govsnmjournals.orgnih.gov The conceptual framework for PDE10A inhibition posits that by blocking the degradation of cAMP and cGMP, inhibitors can enhance cyclic nucleotide signaling within MSNs. frontiersin.orgacs.org This modulation is hypothesized to restore the balance of activity in the direct and indirect pathways, thereby ameliorating symptoms associated with conditions like schizophrenia, Huntington's disease, and Parkinson's disease. nih.govresearchgate.netnih.govoup.commdpi.commichaeljfox.org
Inhibition of PDE10A is thought to mimic aspects of both dopamine D1 receptor activation (which stimulates cAMP production) and dopamine D2 receptor antagonism (which normally inhibits cAMP). nih.govnih.gov This dual effect offers a potential advantage over traditional antipsychotics that primarily target dopamine receptors, potentially addressing a broader range of symptoms and having a more favorable side effect profile. acs.org Preclinical studies using PDE10A inhibitors have shown promise in various animal models of neurological disorders, demonstrating effects consistent with antipsychotic, pro-cognitive, and neuroprotective activities. nih.govnih.govplos.orgacs.orgresearchgate.netresearchgate.netnih.gov The ability of PDE10A inhibitors to influence gene expression, such as increasing phosphorylated CREB and BDNF levels, further supports their potential therapeutic utility by promoting neuroprotection and synaptic plasticity. plos.orgnih.govmdpi.com
The development of selective PDE10A inhibitors aims to leverage this targeted modulation of striatal signaling to provide novel therapeutic options for disorders with significant unmet medical needs. nih.govmdpi.comacs.org
Detailed Research Findings on MK-8189
This compound is a novel small molecule that has been investigated as a potent and selective inhibitor of PDE10A. acs.orgresearchgate.netresearchgate.netnih.govwikipedia.orgthieme-connect.com Preclinical studies have characterized its pharmacological properties and evaluated its efficacy in models relevant to neurological disorders, particularly schizophrenia. researchgate.netresearchgate.netnih.govbioworld.com
In vitro studies have demonstrated that this compound exhibits sub-nanomolar potency against the human PDE10A enzyme. acs.orgresearchgate.netresearchgate.netbioworld.com For instance, one study reported a functional Kᵢ of 0.029 nM for this compound on human PDE10A, with high selectivity (>500,000-fold) over other PDE enzyme families. acs.orgbioworld.com An IC₅₀ value of 1.6 nM was observed in cells expressing full-length human PDE10A. acs.orgbioworld.com
Preclinical in vivo studies with this compound have focused on its effects on striatal signaling and behavior in animal models. Oral administration of this compound significantly increased levels of cGMP and pGluR1 in rat striatal tissues, indicating target engagement and modulation of downstream signaling pathways. researchgate.netresearchgate.netnih.gov Activation of both dopamine D1-direct and D2-indirect pathways was suggested by the significant elevation of mRNA encoding substance P and enkephalin after this compound administration in rats. researchgate.netresearchgate.netnih.gov
Studies utilizing positron emission tomography (PET) with radioligands like [¹¹C]MK-8193 have been employed to assess PDE10A enzyme occupancy (EO) by this compound in the striatum. researchgate.netresearchgate.netnih.gov In rhesus monkeys, a plasma concentration of 127 nM this compound yielded approximately 50% PDE10A EO in the striatum. researchgate.netresearchgate.netnih.gov
The efficacy of this compound has been evaluated in preclinical behavioral models relevant to symptoms associated with schizophrenia. In the rat conditioned avoidance responding assay, this compound significantly decreased avoidance behavior at PDE10A EO greater than ~48%. researchgate.netresearchgate.netnih.gov this compound also significantly reversed an MK-801-induced deficit in pre-pulse inhibition at PDE10A EO of ~47% and higher. researchgate.netresearchgate.netnih.gov Furthermore, this compound significantly attenuated a ketamine-induced deficit in object retrieval performance in rhesus monkeys at an exposure yielding ~29% PDE10A EO, suggesting an impact on cognitive symptoms. researchgate.netresearchgate.netnih.gov These findings collectively demonstrate the robust impact of this compound on striatal signaling and its efficacy in preclinical models of symptoms associated with schizophrenia. researchgate.netresearchgate.netnih.gov
Pharmacokinetic studies in rats and rhesus monkeys indicated moderate plasma clearance and relatively low volume of distribution, resulting in half-lives of 4.8 and 4.2 hours, respectively. bioworld.com Oral bioavailability ranged from 41% in rhesus monkeys to 46% in rats. bioworld.com
Data from these preclinical studies, establishing the relationship between efficacy, plasma exposures, and PDE10A EO, have been used to guide dose selection for clinical studies of this compound. researchgate.netresearchgate.netnih.gov
Preclinical Efficacy Data for this compound
| Preclinical Model | Species | PDE10A Enzyme Occupancy (EO) for Significant Effect | Observed Effect | Citation |
| Conditioned Avoidance Responding | Rat | > ~48% | Significant decrease in avoidance behavior | researchgate.netresearchgate.netnih.gov |
| MK-801-induced Pre-pulse Inhibition | Rat | ~47% and higher | Significant reversal of deficit | researchgate.netresearchgate.netnih.gov |
| Ketamine-induced Object Retrieval | Rhesus Monkey | ~29% | Significant attenuation of deficit in performance | researchgate.netresearchgate.netnih.gov |
| Increased cGMP and pGluR1 levels | Rat Striatum | Not specified | Significant increase after oral administration | researchgate.netresearchgate.netnih.gov |
| Elevated Substance P and Enkephalin mRNA | Rat Striatum | Not specified | Significant elevation after administration (suggesting pathway activation) | researchgate.netresearchgate.netnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22N6OS |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-methyl-6-[[(1S,2S)-2-(5-methylpyridin-2-yl)cyclopropyl]methoxy]-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C19H22N6OS/c1-11-4-5-16(20-8-11)15-6-14(15)10-26-18-7-17(22-12(2)23-18)21-9-19-25-24-13(3)27-19/h4-5,7-8,14-15H,6,9-10H2,1-3H3,(H,21,22,23)/t14-,15+/m1/s1 |
InChI Key |
WQKPZDLZRFTMTI-CABCVRRESA-N |
Isomeric SMILES |
CC1=CN=C(C=C1)[C@H]2C[C@@H]2COC3=NC(=NC(=C3)NCC4=NN=C(S4)C)C |
Canonical SMILES |
CC1=CN=C(C=C1)C2CC2COC3=NC(=NC(=C3)NCC4=NN=C(S4)C)C |
Origin of Product |
United States |
Discovery and Preclinical Development of Mk 8189
Fragment-Based Lead Identification and Initial Series Optimization
The initial phase of discovery for MK-8189 involved a fragment-based drug discovery (FBDD) approach. acs.orgnih.govthieme-connect.comthieme-connect.comblogspot.com A biochemical fragment screen identified an early hit compound, which demonstrated high ligand efficiency. acs.orgblogspot.com This initial fragment hit served as the starting point for subsequent optimization efforts. acs.orgnih.govthieme-connect.comthieme-connect.com
Lead optimization of this initial fragment hit led to the development of a pyrimidine (B1678525) series of potent PDE10A inhibitors. acs.orgnih.govthieme-connect.com Early compounds within this series, while potent, exhibited limitations including suboptimal physicochemical properties, off-target activities, and pharmacokinetics. acs.orgnih.govacs.org For instance, one optimized compound, Pyp-1, showed promising potency but was associated with high clearance in rats due to its methyl-pyrazole substituent. blogspot.com
Strategic Development of the Isomeric Pyrimidine Chemotype
Further refinements were made to the eastern and western heteroaryl rings of the isomeric pyrimidine scaffold. acs.orgthieme-connect.comthieme-connect.com For example, the methyl-pyrazole group, which contributed to high clearance in rats in the earlier series, was replaced with a methyl-1,3,4-thiadiazole moiety. blogspot.com This systematic exploration and modification of different parts of the molecule were essential in achieving the desired balance of properties. blogspot.com
Rational Design Principles for Potency and Selectivity Enhancement
Rational design principles played a significant role throughout the discovery and optimization process of this compound. acs.orgnih.govthieme-connect.comthieme-connect.com This involved the use of various techniques to guide structural modifications and enhance potency and selectivity for PDE10A. acs.orgpatsnap.comnih.gov
Key aspects of the rational design included X-ray crystallography to understand the binding interactions between inhibitors and the PDE10A catalytic domain. acs.orgpatsnap.com This structural information provided insights into how different chemical moieties interacted with the enzyme's active site and a unique "selectivity pocket," guiding the design of compounds with improved affinity and selectivity over other phosphodiesterase isoforms. patsnap.comresearchgate.net Metabolic and off-target profiling were also integral to the rational design process, allowing researchers to identify and mitigate potential liabilities early in development. acs.orgnih.gov Fragment scaffold-hopping was another strategy employed to explore diverse chemical space while maintaining favorable interactions with the target. acs.org
The rational design efforts, combined with systematic structure-activity relationship (SAR) studies, led to the invention of this compound. blogspot.com this compound demonstrated sub-nanomolar potency against human PDE10A and exhibited high selectivity, showing greater than 500,000-fold selectivity over other PDEs. acs.orgblogspot.combioworld.comresearchgate.net The ligand binding efficiency was notably maintained throughout the optimization process from the initial fragment to this compound. acs.org
Preclinical studies characterized the pharmacological activity of this compound, showing its robust impact on striatal signaling and efficacy in rodent models relevant to schizophrenia symptoms. researchgate.netnih.gov this compound significantly increased cyclic guanosine (B1672433) monophosphate and phospho glutamate (B1630785) receptor 1 levels in rat striatal tissues following oral administration. nih.gov It also demonstrated efficacy in reversing deficits in prepulse inhibition and attenuating deficits in object retrieval performance in rodent models. researchgate.netnih.govlarvol.com Pharmacokinetic studies in rats and rhesus monkeys indicated moderate plasma clearance and relatively low volume of distribution, resulting in half-lives of 4.8 hours and 4.2 hours, respectively. acs.orgbioworld.com Oral bioavailability ranged from 41% to 46% in these species. acs.orgbioworld.com this compound was also found to achieve relevant concentrations in the rat striatum after oral dosing. blogspot.com
Here is a summary of some preclinical data for this compound:
| Parameter | Value | Species | Source |
| Human PDE10A Kᵢ | 0.029 nM | Human | bioworld.com |
| Cellular IC₅₀ (full-length human PDE10A) | 1.6 nM | Human cells | bioworld.com |
| PDE Selectivity | >500,000-fold | In vitro | bioworld.com |
| Plasma Clearance (unbound) | 260 mL/min/kg | Rat | bioworld.com |
| Half-life | 4.8 hours | Rat | acs.orgbioworld.com |
| Half-life | 4.2 hours | Rhesus monkey | acs.orgbioworld.com |
| Oral Bioavailability | 46% | Rat | acs.orgbioworld.com |
| Oral Bioavailability | 41% | Rhesus monkey | acs.orgbioworld.com |
| Plasma Protein Binding (unbound fraction) | 8.2% | Rat | acs.org |
| Plasma Protein Binding (unbound fraction) | 8.7% | Rhesus monkey | acs.org |
| Plasma Protein Binding (unbound fraction) | 4.0% | Human | acs.org |
| Ligand Binding Efficiency (LBE) | 0.54 | - | acs.org |
| Ligand-Lipophilicity Efficiency (LLE) | 7.8 | - | acs.org |
This table summarizes key preclinical findings related to the potency, selectivity, and pharmacokinetic properties of this compound.
Mechanistic Molecular Pharmacology of Mk 8189
Comprehensive Enzymatic Inhibition of PDE10A
MK-8189 demonstrates a profound and specific interaction with the PDE10A enzyme, characterized by its powerful inhibitory capacity and remarkable selectivity over other phosphodiesterase families.
The inhibitory activity of this compound against the human PDE10A enzyme is exceptionally potent, falling within the subnanomolar range. nih.govresearchgate.netresearchgate.net In functional assays, this compound exhibits a functional inhibitor constant (Ki) of 0.029 nM against the human PDE10A enzyme. acs.orgbioworld.com Furthermore, in cellular systems using cells recombinantly expressing the full-length human PDE10A, this compound shows a half-maximal inhibitory concentration (IC50) of 1.6 nM. acs.orgbioworld.com This high-affinity binding and potent inhibition underscore the compound's efficiency in engaging its molecular target. nih.govresearchgate.net
| Parameter | Value (nM) | Description |
|---|---|---|
| Functional Ki | 0.029 | Inhibitor constant against human PDE10A enzyme. acs.orgbioworld.com |
| Cellular IC50 | 1.6 | Half-maximal inhibitory concentration in cells expressing full-length human PDE10A. acs.orgbioworld.com |
A critical aspect of the pharmacological profile of this compound is its high degree of selectivity for PDE10A. Phosphodiesterases are a large superfamily of enzymes with 11 distinct families (PDE1-PDE11). acs.org this compound is profoundly selective for PDE10A, exhibiting a selectivity of over 500,000-fold against other PDE enzyme families. acs.orgbioworld.com This exceptional selectivity minimizes the potential for off-target effects related to the inhibition of other PDE isoforms, which are involved in a wide array of different physiological processes throughout the body. nih.gov
| Target | Selectivity vs. Other PDE Isoforms (PDE1-11) |
|---|---|
| PDE10A | >500,000-fold acs.orgbioworld.com |
Downstream Cyclic Nucleotide Signaling Modulation
PDE10A is a dual-substrate enzyme that catalyzes the hydrolysis of both cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP), two vital second messengers in neuronal signaling. nih.govresearchgate.net By inhibiting PDE10A, this compound prevents the breakdown of these cyclic nucleotides, leading to their accumulation and the enhancement of their respective signaling pathways within striatal neurons. nih.govacs.orgnih.gov
The inhibition of PDE10A by this compound has a robust impact on cGMP-mediated signaling. researchgate.net Preclinical studies have demonstrated that the administration of this compound leads to a significant increase in the levels of cGMP in striatal tissues. nih.govresearchgate.netresearchgate.net This elevation of cGMP enhances signaling cascades downstream of this second messenger, which is believed to play a crucial role in normalizing dysfunctional striatal activity. nih.govacs.org The modulation of cGMP homeostasis is a primary consequence of PDE10A inhibition by this compound. researchgate.net
Advanced in Vitro Characterization
Biochemical Assay Methodologies for PDE10A Activity Assessment
Biochemical assays are fundamental in determining the direct inhibitory potency of a compound against a purified enzyme. For MK-8189, the inhibition of PDE10A activity has been assessed using established methodologies. One common approach involves fluorescence polarization (FP) kits, such as the IMAP FP kit, which measure the ability of a test compound to inhibit the hydrolysis of a fluorescently labeled cyclic nucleotide substrate by PDE10A. acs.org Another method employed is the FRET-based chemiluminescence assay, which also quantifies the enzymatic activity of PDE10A by detecting the breakdown of a substrate. mdpi.com
Using these biochemical assays, this compound has demonstrated subnanomolar potency against the human PDE10A enzyme. The functional inhibition constant (Ki) of this compound on human PDE10A has been reported to be 0.029 nM. acs.orgbioworld.comprobechem.commedchemexpress.com This indicates a very high affinity and potent inhibitory effect of this compound on the enzymatic activity of PDE10A.
Furthermore, comprehensive selectivity profiling has been conducted to evaluate the activity of this compound against other phosphodiesterase enzyme families (PDE1-PDE11). These studies have shown that this compound is highly selective for PDE10A, exhibiting greater than 500,000-fold selectivity over other PDE enzyme families. acs.orgbioworld.comprobechem.com
Here is a summary of the biochemical potency data:
| Parameter | Value | Target Enzyme | Reference |
|---|---|---|---|
| Functional Ki | 0.029 nM | Human PDE10A | acs.orgbioworld.comprobechem.commedchemexpress.com |
| Selectivity | >500,000-fold | PDE1-PDE11 | acs.orgbioworld.comprobechem.com |
Cell-Based Functional Assays with Recombinantly Expressed PDE10A
Beyond biochemical assays with purified enzymes, cell-based functional assays are crucial for assessing a compound's activity within a cellular context, which can account for factors like cellular uptake and intracellular target engagement. For this compound, cell-based assays have been performed using cells recombinantly expressing full-length human PDE10A. acs.orgbioworld.com
In these assays, this compound showed an inhibitory concentration 50% (IC50) value of 1.6 nM in cells recombinantly expressing full-length human PDE10A. acs.orgbioworld.comprobechem.com This demonstrates that this compound maintains potent inhibitory activity against PDE10A within a cellular environment.
Here is a summary of the cell-based assay data:
| Parameter | Value | Cell System | Target Enzyme | Reference |
|---|---|---|---|---|
| IC50 | 1.6 nM | Cells recombinantly expressing full-length human PDE10A | Full-length human PDE10A | acs.orgbioworld.comprobechem.com |
Kinetic Analysis of Enzyme Binding and Reversibility
Understanding the kinetics of enzyme binding provides insights into how quickly a compound associates with and dissociates from its target, as well as the nature of the binding interaction (reversible or irreversible). Surface plasmon resonance (SPR) is a technique used for label-free kinetic analysis of molecular binding events. acs.org
Kinetic analysis of this compound binding to full-length human PDE10A2 using surface plasmon resonance has been conducted. These studies indicated an on-rate (association rate constant) for this compound of approximately 8.0 × 107 M–1·s–1. acs.orgbioworld.com The in vitro half-life of this compound on the enzyme was determined to be approximately 6.7 minutes at 25 °C. acs.org Importantly, the binding of this compound to PDE10A was found to be completely reversible. acs.orgbioworld.com
The X-ray crystal structure of the PDE10A catalytic domain in complex with this compound has also been determined, providing structural details of the binding interaction. acs.org
Here is a summary of the kinetic analysis data:
Preclinical Pharmacological Profiling in Animal Models
Evaluation in Rodent Models of Psychosis-Related Behaviors
Rodent models are commonly used to evaluate potential antipsychotic activity. MK-8189 has been assessed in models designed to mimic certain aspects of psychosis, such as psychomotor hyperactivity and deficits in prepulse inhibition. nih.govresearchgate.netresearchgate.netresearchgate.netacs.orgpatsnap.com
Attenuation of Psychomotor Hyperactivity
This compound has shown efficacy in attenuating psychostimulant-induced hyperlocomotion in rats. acs.orgtbzmed.ac.irnih.govmedchemexpress.com In studies using the non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist MK-801 to induce hyperactivity, oral administration of this compound produced a dose-dependent and concentration-dependent decrease in locomotor activity. acs.orgtbzmed.ac.irnih.govmedchemexpress.com Efficacy in the MK-801-induced psychomotor activity assay was observed at approximately 25% enzyme occupancy and above. acs.org
Here is a representative data table summarizing findings on the attenuation of psychomotor hyperactivity:
| Model | Inducing Agent | Species | Effect Observed | Relevant PDE10A Enzyme Occupancy (approx.) | Source |
| Psychomotor Activity Test | MK-801 | Rat | Dose-dependent attenuation of hyperactivity | ≥ 25% | acs.org |
| Psychomotor Activity Test | MK-801 | Rat | Complete effectiveness in reducing hyperactivity | Not specified | tbzmed.ac.irnih.gov |
Restoration of Prepulse Inhibition (PPI) Deficits
Deficits in prepulse inhibition (PPI) are considered a translational endophenotype relevant to sensorimotor gating deficits observed in schizophrenia. This compound has been shown to significantly reverse MK-801-induced deficits in PPI in rats. nih.govresearchgate.netresearchgate.netresearchgate.netpatsnap.comlarvol.comresearchgate.net This effect was observed at PDE10A enzyme occupancy levels of approximately 47% and higher. nih.govresearchgate.netresearchgate.netresearchgate.netpatsnap.comlarvol.comresearchgate.net
Here is a representative data table summarizing findings on the restoration of PPI deficits:
| Model | Inducing Agent | Species | Effect Observed | Relevant PDE10A Enzyme Occupancy (approx.) | Source |
| Prepulse Inhibition (PPI) | MK-801 | Rat | Significant reversal of PPI deficits | ≥ 47% | nih.govresearchgate.netresearchgate.netresearchgate.netpatsnap.comlarvol.comresearchgate.net |
Assessment in Non-Human Primate Cognitive Tasks
Cognitive deficits are a significant aspect of schizophrenia. Preclinical evaluation of this compound has included assessment in non-human primate cognitive tasks to evaluate its potential to ameliorate these deficits. nih.govresearchgate.netresearchgate.netpatsnap.comlarvol.comresearchgate.netclinicaltrials.gov
Amelioration of Cognitive Deficits in Object Recognition Paradigms
The impact of this compound on cognitive symptoms has been evaluated using tasks such as the object retrieval task in rhesus monkeys. nih.govresearchgate.netresearchgate.netpatsnap.comlarvol.comresearchgate.net this compound significantly attenuated a ketamine-induced deficit in object retrieval performance. nih.govresearchgate.netresearchgate.netpatsnap.comlarvol.comresearchgate.net This amelioration of cognitive deficits was observed at an exposure that yielded approximately 29% PDE10A enzyme occupancy. nih.govresearchgate.netresearchgate.netpatsnap.comlarvol.comresearchgate.net Improvement of novel object recognition has also been observed in rats following oral administration of this compound, indicating its potential to attenuate cognitive impairment. acs.orgnih.gov Significant effects in the novel object recognition test in rats were achieved at approximately 29% enzyme occupancy and above. acs.orgnih.gov
Here is a representative data table summarizing findings on the amelioration of cognitive deficits:
| Model | Inducing Agent | Species | Effect Observed | Relevant PDE10A Enzyme Occupancy (approx.) | Source |
| Object Retrieval Task | Ketamine | Rhesus Monkey | Significant attenuation of cognitive deficit | ≥ 29% | nih.govresearchgate.netresearchgate.netpatsnap.comlarvol.comresearchgate.net |
| Novel Object Recognition | Not applicable | Rat | Improvement of identification ability / Attenuation of impairment | ≥ 29% | acs.orgnih.gov |
Modulation of Specific Neurotransmitter Systems and Signaling Molecules
This compound's mechanism of action as a PDE10A inhibitor is linked to the modulation of neurotransmitter systems and signaling pathways, particularly within the striatum. nih.govresearchgate.netresearchgate.netpatsnap.comnih.gov
Activation of Striatal Dopamine (B1211576) D1 Direct and D2 Indirect Pathways
PDE10A is highly expressed in the medium spiny neurons of the striatum, which are the principal output neurons and comprise the direct pathway (expressing primarily dopamine D1 receptors) and the indirect pathway (expressing primarily dopamine D2 receptors). nih.govresearchgate.netresearchgate.netpatsnap.compatsnap.com Inhibition of PDE10A by this compound leads to increased levels of cyclic nucleotides (cAMP and cGMP) in these neurons. researchgate.netresearchgate.netpatsnap.com Activation of the dopamine D1 direct and D2 indirect pathways has been demonstrated by detecting a significant elevation of mRNA encoding substance P (a marker for the direct pathway) and enkephalin (a marker for the indirect pathway) after this compound administration in rat striatal tissues. nih.govresearchgate.netresearchgate.net This suggests that this compound influences the activity of both key striatal output pathways.
Oral administration of this compound in rat striatal tissues significantly increased cyclic guanosine (B1672433) monophosphate (cGMP) and phospho glutamate (B1630785) receptor 1 (pGluR1). nih.govresearchgate.netresearchgate.net
Here is a summary of the observed modulations:
| Target/Marker | Location | Effect Observed after this compound Administration | Source |
| Substance P mRNA | Rat Striatum | Significant elevation | nih.govresearchgate.netresearchgate.netresearchgate.net |
| Enkephalin mRNA | Rat Striatum | Significant elevation | nih.govresearchgate.netresearchgate.netresearchgate.net |
| cGMP | Rat Striatum | Significant increase | nih.govresearchgate.netresearchgate.netresearchgate.net |
| pGluR1 | Rat Striatum | Significant increase | nih.govresearchgate.netresearchgate.netresearchgate.net |
Upregulation of Neuropeptide mRNA Expression (e.g., Substance P, Enkephalin)
Studies in rats have demonstrated that administration of this compound leads to a significant elevation in the mRNA expression of certain neuropeptides in striatal tissues. researchgate.netnih.govresearchgate.net Specifically, increased levels of mRNA encoding substance P (Sub P) and enkephalin (ENK) have been detected following this compound administration. researchgate.netnih.govresearchgate.net This upregulation is indicative of the activation of both the dopamine D1 direct and D2 indirect pathways, which are key components of striatal circuitry and are known to be modulated by PDE10A activity. researchgate.netnih.govresearchgate.net
Phosphorylation State of Glutamate Receptors (pGluR1)
Oral administration of this compound in rats has been shown to significantly increase the phosphorylation state of glutamate receptor 1 (pGluR1) in striatal tissues. researchgate.netnih.govresearchgate.net This finding suggests that this compound influences glutamatergic signaling in the striatum, a crucial aspect of neuronal communication and plasticity. researchgate.netnih.govresearchgate.net The increase in pGluR1 phosphorylation is another indicator of the impact of PDE10A inhibition on intracellular signaling cascades within striatal neurons. researchgate.netnih.govresearchgate.net
Investigation of Metabolic System Interactions
Beyond its effects on the central nervous system, preclinical research has also explored the interactions of PDE10A inhibitors, including the class to which this compound belongs, with metabolic systems, particularly adipose tissue. nih.govnih.govresearchgate.net
Adipose Tissue Remodeling and Beiging Phenomena
Studies involving PDE10A inhibitors have indicated an influence on adipose tissue remodeling and the phenomenon of "beiging" in white adipose tissue (WAT). nih.govnih.govresearchgate.net Beiging refers to the emergence of thermogenically competent, UCP1-expressing cells within WAT depots, which possess characteristics similar to brown adipose tissue (BAT). mdpi.comclinicaltrials.gov This process can lead to increased energy expenditure through thermogenesis. mdpi.comclinicaltrials.gov Research in diet-induced obese mice treated with a PDE10A inhibitor (specifically, THPP-6, a compound related to this class) showed significantly lower fat fraction in both WAT and BAT, along with increased perfusion and vascular density in WAT. nih.govnih.govresearchgate.net These observations support the hypothesis that PDE10A inhibition can induce WAT beiging. nih.govnih.govresearchgate.net
Gene Expression Analysis of Adipogenic and Thermogenic Markers
Gene expression analysis in adipose tissue samples from mice treated with a PDE10A inhibitor (THPP-6) has provided further insight into the metabolic effects. nih.govresearchgate.net Quantitative polymerase chain reaction (qPCR) revealed the upregulation of key genes known to be involved in BAT activity and the beiging transition in inguinal WAT (iWAT). nih.govresearchgate.net Significant increases were observed in the expression of Ucp1 and Pgc1α genes in the treated cohorts compared to the vehicle group. nih.govresearchgate.net These genes are recognized markers of WAT beiging and thermogenesis. nih.govresearchgate.netclinicaltrials.gov The upregulation of these thermogenic markers validates the observed beiging in adipose tissue. nih.govresearchgate.net
Table 1: Gene Expression Changes in iWAT Following PDE10A Inhibition (Illustrative Data Based on Findings)
| Gene | Fold Change vs. Vehicle | Significance (p-value) |
| Ucp1 | Increased | < 0.05 |
| Pgc1α | Increased | < 0.05 |
| VegfA | Increased | Not specified |
Preclinical Pharmacokinetic and Biopharmaceutical Attributes
Absorption and Systemic Exposure in Preclinical Species
Preclinical pharmacokinetic studies of MK-8189 have been conducted in Wistar–Hannover rats and rhesus monkeys. Following oral administration, this compound demonstrated oral bioavailability ranging from 41% in rhesus monkeys to 46% in rats. acs.orgbioworld.com Plasma concentrations in rats following oral dosing in behavioral studies ranged from 17 nM at 0.25 mg/kg to 50 nM at 0.75 mg/kg at the end of the experiment. acs.org
Data on oral bioavailability in preclinical species:
| Species | Oral Bioavailability (%) |
| Wistar–Hannover Rat | 46 |
| Rhesus Monkey | 41 |
Distribution Profile, Including Central Nervous System Penetration
This compound exhibits a relatively low volume of distribution in both rats and rhesus monkeys. acs.orgbioworld.com Transporter studies suggest a high potential for central nervous system (CNS) penetration. acs.orgbioworld.com this compound has high passive permeability, with values ranging from 35.4 to 42.6 × 10–6 cm/s. acs.org While it is not a substrate of human and monkey P-glycoprotein (P-gp) (B-A/A-B ratio of <2), it was found to be a weak substrate of rat P-gp (B-A/A-B ratio of ~2.6). acs.org Despite being a weak rat P-gp substrate, this compound achieved full enzyme occupancy in the rat striatum. acs.org In rats, this compound achieved 50% enzyme occupancy in the striatum at plasma levels of 52 nM, with full occupancy observed at higher concentrations. acs.org In rhesus monkeys, plasma concentrations of 127 nM this compound resulted in approximately 50% PDE10A enzyme occupancy in the striatum, as assessed by PET studies using [11C]MK-8193. nih.govresearchgate.netresearchgate.net
Preclinical CNS penetration and target engagement data:
| Species | Passive Permeability (× 10–6 cm/s) | P-gp Substrate (Rat) | P-gp Substrate (Human/Monkey) | Plasma Conc. for ~50% Striatal EO |
| Rat | 35.4 to 42.6 | Weak Substrate (~2.6) | Not a Substrate (<2) | 52 nM |
| Rhesus Monkey | Not specified | Not applicable | Not a Substrate (<2) | 127 nM |
Elimination Pathways and Clearance Kinetics in Animal Models
This compound demonstrated moderate plasma clearance in both Wistar–Hannover rats and rhesus monkeys. acs.orgbioworld.com The half-life was reported as 4.8 hours in rats and 4.2 hours in rhesus monkeys. acs.orgbioworld.com Unbound clearance in rats was reported as good, at 260 mL/min/kg. bioworld.com
Preclinical elimination and clearance data:
| Species | Plasma Clearance | Half-life (h) | Unbound Clearance (mL/min/kg) |
| Wistar–Hannover Rat | Moderate | 4.8 | 260 |
| Rhesus Monkey | Moderate | 4.2 | Not specified |
Plasma Protein Binding Characteristics in Preclinical Species
This compound was found to be significantly bound to plasma proteins in rat, monkey, and human plasma. acs.org The mean values for the unbound fraction in plasma were 8.2% in rat, 8.7% in monkey, and 4.0% in human plasma. acs.org
Plasma protein binding data:
| Species | Unbound Fraction in Plasma (%) |
| Rat | 8.2 |
| Monkey | 8.7 |
| Human | 4.0 |
Preclinical Selectivity and Off Target Binding Evaluation
In Vitro Assessment of Off-Target Receptor Binding
In vitro studies were conducted to assess the binding profile of MK-8189 against a broad panel of off-target receptors. This compound showed a promising in vitro safety and off-target profile. acs.orgresearchgate.net One off-target activity was identified in a broad panel: an IC50 of 2.8 μM for the somatostatin (B550006) receptor type 2 (SSTR2) in a radioligand binding assay. acs.org
Evaluation of Ion Channel Interactions
This compound has been evaluated for its interactions with various ion channels. The compound demonstrates an excellent profile against ion channels such as Iks, Cav1.2, and Nav1.5, with IC50 values greater than 30 μM. acs.orgresearchgate.nettbzmed.ac.ir The functional hERG Ikr IC50 was determined to be 33 μM. acs.orgresearchgate.nettbzmed.ac.ir
Cytochrome P450 Enzyme Inhibition Profile
The potential for this compound to inhibit cytochrome P450 (CYP) enzymes has been assessed. This compound was not a potent reversible inhibitor of CYP2C9 or CYP3A4, with IC50 values greater than or equal to 50 μM. acs.org It was also not active in the PXR assay (EC50 > 30 μM). acs.org Earlier compounds in the series had shown reversible inhibition of CYP2C9 and CYP3A4 and CYP3A4 PXR activation, which were liabilities addressed during the optimization that led to this compound. acs.orgniper.gov.in
| Enzyme/Receptor | Assay Type | Result | Citation |
| PDE10A (human) | Inhibition (Ki) | 0.029 nM | bioworld.com |
| PDE10A (human, cells) | Inhibition (IC50) | 1.6 nM | bioworld.com |
| SSTR2 | Radioligand Binding | IC50 = 2.8 μM | acs.org |
| Iks | Ion Channel Interaction | > 30 μM | acs.orgresearchgate.nettbzmed.ac.ir |
| Cav1.2 | Ion Channel Interaction | > 30 μM | acs.orgresearchgate.nettbzmed.ac.ir |
| Nav1.5 | Ion Channel Interaction | > 30 μM | acs.orgresearchgate.nettbzmed.ac.ir |
| hERG Ikr | Functional IC50 | 33 μM | acs.orgresearchgate.nettbzmed.ac.ir |
| CYP2C9 | Reversible Inhibition | IC50 ≥ 50 μM | acs.orgncats.io |
| CYP3A4 | Reversible Inhibition | IC50 ≥ 50 μM | acs.org |
| PXR | Activation (EC50) | > 30 μM | acs.org |
Genotoxicity and Mutagenicity Studies (e.g., Ames Test, Chromosomal Aberrations)
Genotoxicity and mutagenicity studies have been conducted for this compound. The compound was found to be negative in a microbial mutagenesis assay (5-strain Ames test). bioworld.comacs.org It was also negative in an assay for chromosomal aberrations in Chinese hamster ovary cells. bioworld.comacs.org The Ames test is a bacterial reverse mutation assay used to determine mutagenic potential. nelsonlabs.comnih.gov The chromosomal aberration test assesses whether a substance causes structural chromosomal damage in mammalian cells. nelsonlabs.comnih.gov These tests are standard components of genotoxicity evaluation. nelsonlabs.comeuropa.eueuropa.eu
| Study Type | Result | Citation |
| Microbial Mutagenesis (Ames Test) | Negative | bioworld.comacs.org |
| Chromosomal Aberrations (CHO cells) | Negative | bioworld.comacs.org |
Quantitative Preclinical Target Engagement Studies
In Vivo Enzyme Occupancy Determination using Radiotracers
In vivo enzyme occupancy studies using radiotracers allow for the direct measurement of the proportion of target sites bound by a drug in living animals. This approach is essential for understanding the pharmacodynamic profile of a compound and correlating systemic exposure with target engagement in the brain.
[3H]MK-8193 has been utilized as a high-affinity radioligand to assess PDE10A occupancy in the rodent brain, particularly in regions with high PDE10A expression such as the caudate-putamen and accumbens nucleus of rats. nih.gov In these studies, oral administration of MK-8189 displaced the binding of [3H]MK-8193 in a concentration-dependent manner. nih.gov This displacement indicates that this compound is binding to the same PDE10A sites as the radiotracer, thereby occupying the enzyme. Striatal tissue is typically collected after administration of both this compound and [3H]MK-8193 to quantify the level of radiotracer displacement and thus determine the percentage of PDE10A occupied by this compound. nih.gov
A key aspect of the preclinical target engagement studies has been to establish the relationship between the plasma concentration of this compound and the level of PDE10A occupancy in the brain. Studies in rats using [3H]MK-8193 demonstrated a clear plasma concentration-dependent displacement of the radiotracer in the striatum. nih.gov This allowed for the generation of an enzyme occupancy curve, illustrating the percentage of PDE10A occupied across a range of this compound plasma levels. For instance, in rat studies, this compound achieved 50% enzyme occupancy at plasma levels of 52 nM, with full enzyme occupancy observed at higher concentrations. nih.gov Data from these studies indicated that significant efficacy in behavioral models was achieved at approximately 25% enzyme occupancy and above, with higher occupancy levels (around 47-48%) associated with more robust effects in specific behavioral assays. uni.luwikipedia.orgresearchgate.netnih.gov
Table 1: Representative Correlation between Plasma Exposure and Striatal PDE10A Occupancy in Rats
| This compound Plasma Concentration (nM) | Striatal PDE10A Occupancy (%) | Source |
| 52 | ~50 | nih.gov |
| 17 | Significant effects observed at ~29% occupancy and above derived from plasma exposures | uni.lunih.gov |
| 50 | Significant effects observed at ~29% occupancy and above derived from plasma exposures | uni.lunih.gov |
| - | > ~48 | uni.luwikipedia.orgresearchgate.net |
| - | > ~47 | uni.luwikipedia.orgresearchgate.net |
Positron Emission Tomography (PET) Imaging for Regional Occupancy
Positron Emission Tomography (PET) imaging provides a non-invasive method to visualize and quantify target engagement in specific brain regions in living subjects, including non-human primates. This technique is particularly valuable for assessing regional target occupancy and supporting translational studies. nih.gov
[11C]MK-8193 has been developed and utilized as a PET tracer to measure PDE10A target engagement in non-human primates, specifically in the striatum, where PDE10A is highly concentrated. uni.luwikipedia.orgresearchgate.netwikipedia.orgnih.gov PET studies with [11C]MK-8193 in rhesus monkeys have allowed for the examination of this compound's target engagement in this species, which is often considered more translatable to humans. These studies have shown that [11C]MK-8193 displays rapid kinetics and a large specific signal in the striatum that is displaceable by PDE10A inhibitors like this compound. nih.govnih.gov The relationship between plasma concentrations of this compound and striatal PDE10A occupancy has also been established in non-human primates using this PET tracer. For example, plasma concentrations of 127 nM this compound were reported to yield approximately 50% PDE10A occupancy in the striatum of rhesus monkeys. uni.luwikipedia.orgwikipedia.org Furthermore, studies evaluating the impact of this compound on cognitive symptoms in rhesus monkeys demonstrated that exposures yielding approximately 29% PDE10A occupancy significantly attenuated deficits in object retrieval performance. uni.luwikipedia.orgwikipedia.org
Table 2: Representative Correlation between Plasma Exposure and Striatal PDE10A Occupancy in Rhesus Monkeys
| This compound Plasma Concentration (nM) | Striatal PDE10A Occupancy (%) | Source |
| 127 | ~50 | uni.luwikipedia.orgwikipedia.org |
| - | ~29 | uni.luwikipedia.orgwikipedia.org |
These preclinical target engagement studies using both [3H]MK-8193 in rodents and [11C]MK-8193 in non-human primates have been instrumental in characterizing the pharmacodynamic profile of this compound and linking systemic exposure to target occupancy in the brain. The data generated from these studies have been used to guide dose selection and inform the design of clinical trials for this compound. uni.luwikipedia.orgresearchgate.netwikipedia.org
Strategic Synthesis and Structure Activity Relationship Sar Contributions
Elucidation of Key Structural Motifs for PDE10A Affinity
SAR studies were crucial in identifying the structural motifs necessary for high affinity towards PDE10A. MK-8189 is characterized by a pyrimidine (B1678525) core substituted with a 2-(5-methylpyridin-2-yl)cyclopropylmethoxy group and a (5-methyl-1,3,4-thiadiazol-2-yl)methylamino group. medchemexpress.com The pyrimidine core serves as a central scaffold, with its nitrogen atoms playing a role in interactions within the binding site. medchemexpress.com The 5-methylpyridine ring, positioned on one of the side chains, was found to be critical for engaging a specific "selectivity pocket" within the PDE10A active site. wikipedia.orgmedchemexpress.com The careful design and positioning of these motifs were essential for achieving potent PDE10A inhibition.
Role of Specific Residue Interactions in Inhibitor Binding (e.g., Tyr683)
Detailed analysis of the binding interactions between this compound and PDE10A has been facilitated by techniques such as X-ray crystallography. The crystal structure of the catalytic domain of PDE10A in complex with this compound (PDB ID: 8DI4) provided significant insights into the molecular basis of its potency and selectivity. medchemexpress.com
A key interaction involves the 5-methylpyridine ring, which extends into the selectivity domain of PDE10A and forms a hydrogen bond with the hydroxyl group of Tyrosine 683 (Tyr683). wikipedia.orgmedchemexpress.com This interaction is particularly important for the selective inhibition of PDE10A. The pyrimidine core's N3 nitrogen also contributes to binding through auxiliary interactions with the active site. medchemexpress.com Furthermore, the NH group of the methylamino substituent acts as a hydrogen bond donor to a bridging water molecule, which in turn interacts with the Tyr683 hydroxyl group. The thiadiazole ring also participates in binding, with its pi face engaging in stacking interactions with the aromatic ring of a tyrosine residue within the active site. These multiple interactions collectively contribute to the high affinity and selectivity of this compound for PDE10A.
The potency of this compound is reflected in its low inhibition constant (Ki) value for PDE10A.
| Compound | Target | Ki (pM) |
| This compound | PDE10A | 29 |
Impact of Chemical Modifications on Pharmacological Activity and ADME
The discovery path to this compound involved overcoming limitations observed with earlier pyrimidine-based PDE10A inhibitors. Initial potent compounds often suffered from unfavorable physicochemical properties, off-target activities, and poor pharmacokinetic (PK) profiles. wikipedia.orguni.lu These liabilities included low oral bioavailability, high unbound clearance, poor aqueous solubility, activity against the hERG ion channel, and inhibition or activation of cytochrome P450 enzymes (CYPs), such as CYP2C9 and CYP3A4. wikipedia.orgmedchemexpress.com
Rigorous structural modifications and optimization efforts were undertaken on both the core pyrimidine structure and its attached side chains. medchemexpress.com This led to the development of isomeric pyrimidine series, including this compound, which demonstrated improved properties. uni.lu Compared to earlier compounds, this compound showed significant improvements in its pharmacokinetic profile and reduced off-target interactions. medchemexpress.com These improvements included moderately enhanced solubility at pH 7, reduced activation of CYP3A4 PXR, decreased inhibition of CYP2C9 and CYP3A4, and lower rat unbound clearance. medchemexpress.com The strategic chemical modifications were thus instrumental in translating high in vitro potency into a molecule with a more favorable profile for potential therapeutic development.
| Property | Earlier Pyrimidine Inhibitors | This compound | Source |
| PDE10A Potency | Potent | 8 times better | medchemexpress.com |
| Solubility (pH 7) | Poor | Moderately improved | medchemexpress.com |
| Oral Bioavailability | Low | Improved (implied by better PK profile) | wikipedia.orguni.lu |
| Unbound Clearance (Rat) | High | Reduced | medchemexpress.com |
| hERG Activity | Present | Reduced (implied by improved off-target) | wikipedia.org |
| CYP2C9 Inhibition | Reversible inhibition | Reduced inhibition | wikipedia.orgmedchemexpress.com |
| CYP3A4 Inhibition | Reversible inhibition | Reduced inhibition | wikipedia.orgmedchemexpress.com |
| CYP3A4 PXR Activation | Activation | Reduced activation | wikipedia.orgmedchemexpress.com |
Translational Research Implications and Future Preclinical Perspectives
Comparative Preclinical Studies with Other PDE10A Inhibitors
Preclinical evaluations of MK-8189 have demonstrated its high potency and selectivity for the PDE10A enzyme, with a functional Ki of 0.029 nM on the human enzyme and over 500,000-fold selectivity against other PDE families acs.orgbioworld.com. This profile distinguishes it within the class of PDE10A inhibitors. Comparative preclinical studies with other compounds, such as TAK-063 (Balipodect) and EM-221, highlight the diverse chemical structures and pharmacological characteristics within this class wikipedia.orgmdpi.com.
While many PDE10A inhibitors have been investigated, including those from Pfizer, Takeda, and Lundbeck, some have faced challenges in clinical trials despite promising preclinical data mdpi.com. For instance, TAK-063 showed acceptable tolerability but limited efficacy signals in clinical studies, prompting further research into optimizing dosing and patient selection patsnap.com. EM-221, another PDE10A inhibitor, demonstrated high potency and selectivity in preclinical rodent studies, reducing MK-801-induced hyperlocomotion and conditioned avoidance responding, similar to antipsychotics mdpi.com. These comparative studies underscore the importance of favorable pharmacokinetic profiles and sufficient target engagement for successful translation to clinical efficacy patsnap.comresearchgate.net. This compound has been shown to exhibit favorable pharmacokinetics and achieve significant target engagement in preclinical models, supporting its progression in clinical development bioworld.compatsnap.comresearchgate.net.
Exploration of Novel Preclinical Indications Beyond Schizophrenia
Beyond its primary investigation in schizophrenia, the role of PDE10A inhibition, and thus potentially this compound, is being explored in other preclinical indications, particularly those involving basal ganglia dysfunction. Conditions such as Tourette syndrome, Huntington's disease, and Parkinson's disease are areas of interest mdpi.commichaeljfox.org.
Studies in preclinical models of Parkinson's disease have investigated the potential of PDE10A inhibitors to address motor control deficits and L-DOPA-induced dyskinesias michaeljfox.org. For example, the PDE10A inhibitor MP-10 showed promise in reducing levodopa-induced abnormal involuntary movements in a preclinical model of Parkinson's disease michaeljfox.org. While clinical trials with other PDE10A inhibitors in Huntington's disease have not always met primary endpoints, some have shown improvements in quantitative motor assessments mdpi.com.
Furthermore, preclinical research suggests a potential role for PDE10A inhibitors in addressing weight gain, a common side effect of atypical antipsychotics nih.gov. Studies with this compound have indicated a significant reduction in body weight in overweight and obese patients with schizophrenia, a finding supported by preclinical investigations into the mechanism of PDE10A inhibition on adipose tissue nih.gov. This suggests a potential application for PDE10A inhibitors in metabolic disorders or in mitigating antipsychotic-induced weight gain nih.gov.
Development of Advanced Preclinical Models for Disease Pathophysiology
The preclinical evaluation of this compound and other PDE10A inhibitors relies on advanced preclinical models that recapitulate aspects of human disease pathophysiology, particularly those related to striatal dysfunction. Rodent models, such as those utilizing MK-801 or ketamine to induce deficits in behaviors relevant to psychosis and cognitive impairment, have been extensively used nih.govlarvol.comresearchgate.net.
In these models, this compound has demonstrated efficacy in reversing MK-801-induced deficits in prepulse inhibition and attenuating ketamine-induced deficits in object retrieval performance in rhesus monkeys researchgate.netnih.govlarvol.comresearchgate.net. These behavioral assessments are crucial for evaluating the potential antipsychotic and cognitive-enhancing effects of PDE10A inhibitors researchgate.netnih.govresearchgate.net.
Positron Emission Tomography (PET) imaging studies using specific radiotracers, such as [11C]MK-8193, are employed in preclinical species like rhesus monkeys to determine PDE10A enzyme occupancy and establish the relationship between plasma concentrations, target engagement, and behavioral efficacy researchgate.netnih.govresearchgate.net. This translational approach helps guide dose selection for clinical trials researchgate.netnih.govresearchgate.net.
The use of PDE10A-deficient mice also provides valuable insights into the role of this enzyme in behavior and disease pathology, demonstrating reduced exploratory behavior and altered responses to NMDA receptor antagonists nih.gov. Advanced imaging techniques, such as magnetic resonance imaging (MRI), are also being utilized to understand the impact of PDE10A inhibition on tissues like adipose tissue in preclinical models nih.gov.
Investigation of Synergistic Preclinical Combinatorial Approaches
The potential for synergistic effects through combinatorial approaches involving PDE10A inhibitors is an area of ongoing preclinical interest. Given the involvement of PDE10A in modulating striatal signaling pathways, combining PDE10A inhibitors with agents targeting other neurotransmitter systems, such as dopamine (B1211576) receptors or glutamatergic signaling, could offer enhanced therapeutic benefits patsnap.com.
While specific preclinical data on synergistic combinations involving this compound were not extensively detailed in the search results, the general principle of combining PDE10A inhibition with other neuromodulatory agents is being considered patsnap.com. This approach aligns with strategies in other therapeutic areas, such as cancer immunotherapy, where combinatorial regimens have shown improved outcomes in preclinical and clinical settings nih.gov. Future preclinical studies may explore the efficacy of this compound in combination with other pharmacological agents to address complex disease phenotypes that are not fully ameliorated by single-target therapies.
Data Tables
Based on the search results, here is an example of how preclinical efficacy data for this compound could be presented in a table:
| Preclinical Model | Species | Effect | PDE10A Enzyme Occupancy (Approx.) | Source |
| Conditioned Avoidance Responding | Rat | Decreased avoidance behavior | > ~48% | nih.govresearchgate.net |
| MK-801-induced Prepulse Inhibition Deficit | Rat | Reversed deficit in prepulse inhibition | ~47% and higher | nih.govlarvol.comresearchgate.net |
| Ketamine-induced Object Retrieval Deficit | Rhesus Monkey | Attenuated deficit in object retrieval performance | ~29% | researchgate.netnih.govlarvol.comresearchgate.net |
Note: This table is illustrative and based on reported preclinical findings. Specific dose-response data and statistical significance are typically detailed in original research publications.
Q & A
Q. What is the mechanistic basis of MK-8189's action on dopaminergic and glutamatergic pathways in schizophrenia?
this compound selectively inhibits phosphodiesterase 10A (PDE10A), an enzyme highly expressed in striatal neurons. PDE10A modulates cAMP/cGMP signaling, which regulates dopaminergic D1/D2 receptor activity and glutamatergic neurotransmission. Preclinical models suggest that PDE10A inhibition may restore balance in these pathways, addressing both positive symptoms (e.g., psychosis) and cognitive deficits . However, clinical trials have not yet confirmed cognitive improvements, highlighting the need for deeper mechanistic studies .
Q. What were the primary endpoints and outcomes of this compound's Phase II trials in schizophrenia?
The Phase II trials measured changes in the Positive and Negative Syndrome Scale (PANSS) total score as the primary endpoint. Preliminary results showed a trend toward improvement in PANSS total scores compared to placebo, with significant effects on the positive symptom subscale. Exploratory endpoints included metabolic parameters: this compound demonstrated weight reduction (especially in obese participants) and improved lipid profiles (e.g., reduced LDL cholesterol), contrasting with weight gain observed with risperidone .
Q. How does this compound's PDE10A selectivity influence its therapeutic profile compared to non-selective PDE inhibitors?
PDE10A selectivity allows this compound to target striatal circuits without off-target effects on peripheral PDE isoforms (e.g., PDE3/4, linked to cardiovascular or immune side effects). This specificity may explain its favorable metabolic outcomes (weight loss, lipid modulation) compared to non-selective inhibitors, though its limited impact on cognitive endpoints in trials suggests unresolved pathway complexities .
Advanced Research Questions
Q. How can preclinical-clinical translational gaps in this compound's cognitive enhancement claims be addressed experimentally?
Preclinical models suggested broad cognitive benefits via PDE10A modulation, yet Phase II trials showed no significant cognitive improvement. Researchers should:
- Refine animal models to better mimic human schizophrenia subtypes (e.g., incorporating genetic or environmental risk factors).
- Include biomarker-driven endpoints (e.g., EEG correlates or fMRI connectivity) to capture subtle cognitive changes not reflected in PANSS .
- Optimize dosing regimens based on pharmacokinetic/pharmacodynamic (PK/PD) modeling to ensure adequate target engagement .
Q. What methodological considerations are critical when designing trials to assess this compound's dual effects on symptoms and metabolic parameters?
- Endpoint selection : Combine symptom scales (PANSS) with metabolic metrics (body weight, lipid panels) and ensure longitudinal follow-up to track durability.
- Population stratification : Enrich cohorts with participants exhibiting metabolic dysfunction to amplify detectable effects.
- Statistical powering : Account for multiple comparisons (e.g., Bonferroni correction) to avoid false positives in exploratory outcomes .
Q. How should contradictory data on this compound's cognitive outcomes be analyzed in systematic reviews or meta-analyses?
- Subgroup analysis : Stratify data by trial duration, baseline cognitive impairment severity, and concomitant therapies.
- Sensitivity analysis : Exclude studies with high dropout rates or confounding variables (e.g., antipsychotic polypharmacy).
- Qualitative synthesis : Highlight methodological heterogeneity (e.g., cognitive assessment tools) to guide future harmonization efforts .
Q. What are the challenges in establishing this compound's comparative effectiveness against existing antipsychotics like risperidone?
- Control group design : Use active comparators (e.g., risperidone) with blinded adjudication of outcomes.
- Outcome balancing : Prioritize composite endpoints (e.g., symptom reduction + metabolic safety) to reflect real-world trade-offs.
- Crossover adjustments : Address carryover effects in crossover designs through washout periods or parallel-group frameworks .
Methodological Guidance for Replication and Extension
- Experimental reproducibility : Detailed synthesis protocols (e.g., PDE10A inhibition assays) and compound characterization (e.g., NMR, HPLC purity) must be reported to enable replication .
- Data transparency : Share raw PANSS scores, metabolic datasets, and adverse event logs via repositories (e.g., ClinicalTrials.gov ) to facilitate secondary analyses .
- Ethical compliance : Ensure informed consent protocols for vulnerable populations (e.g., schizophrenia patients with impaired decision-making capacity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
